Cas no 79887-16-4 (1-Eth-1-ynyl-4-(pentyloxy)benzene)

1-Eth-1-ynyl-4-(pentyloxy)benzene structure
79887-16-4 structure
Product Name:1-Eth-1-ynyl-4-(pentyloxy)benzene
Número CAS:79887-16-4
MF:C13H16O
Megavatios:188.265543937683
MDL:MFCD00173877
CID:60150
PubChem ID:2775119
Update Time:2025-10-28

1-Eth-1-ynyl-4-(pentyloxy)benzene Propiedades químicas y físicas

Nombre e identificación

    • 1-Eth-1-ynyl-4-(pentyloxy)benzene
    • 4-n-Pentyloxyphenylacetylene
    • 1-ETHYL-4-(PENTYLOXY)-BENZENE
    • 4-Pentyloxyphenylacetylene
    • 4-pentylphenylacetylene
    • p-Ethynyl(pentyloxy)benzene
    • 1-ethynyl-4-pentyloxybenzene
    • 4-n-pentoxyphenylacetylene
    • 4-n-Pentylphenylacetylene
    • 4-n-pentyloxy-phenylacetylene
    • J-504583
    • 1-ethynyl-4-(pentyloxy)benzene;P-Ethynyl(pentyloxy)benzene
    • SCHEMBL949228
    • 4-pentoxyphenylacetylene
    • A852240
    • 79887-16-4
    • FT-0607720
    • (4-n-pentyloxyphenyl)acetylene
    • 1-Ethynyl-4-(pentyloxy)benzene, AldrichCPR
    • MKSWQHOPSDCVMS-UHFFFAOYSA-N
    • 1-ethynyl-4-pentoxybenzene
    • AKOS005146028
    • DTXSID10379395
    • AS-15643
    • 1-ethynyl-4-(pentyloxy)benzene
    • D95925
    • MFCD00173877
    • 1-Ethynyl-4-(pentyloxy)benzene (ACI)
    • (4-Pentoxyphenyl)acetylene
    • 1-Ethynyl-4-(n-pentyloxy)benzene
    • 4-(n-Pentyloxy)phenylacetylene
    • 4-(Pentyloxy)phenylacetylene
    • DB-027401
    • MDL: MFCD00173877
    • Renchi: 1S/C13H16O/c1-3-5-6-11-14-13-9-7-12(4-2)8-10-13/h2,7-10H,3,5-6,11H2,1H3
    • Clave inchi: MKSWQHOPSDCVMS-UHFFFAOYSA-N
    • Sonrisas: C#CC1C=CC(OCCCCC)=CC=1

Atributos calculados

  • Calidad precisa: 188.12000
  • Masa isotópica única: 188.12
  • Recuento atómico isotópico: 0
  • Recuento de donantes vinculados al hidrógeno: 0
  • Recuento de receptores de enlace de hidrógeno: 1
  • Recuento de átomos pesados: 14
  • Cuenta de enlace giratorio: 5
  • Complejidad: 181
  • Recuento de unidades de unión covalente: 1
  • Recuento del Centro estereoscópico atómico definido: 0
  • Recuento de centros estereoscópicos atómicos indefinidos: 0
  • Recuento de centros tridimensionales de bonos fijos: 0
  • Conteo indefinido de centros tridimensionales de Bond: 0
  • Carga superficial: 0
  • Recuento de constructos de variantes mutuas: none
  • Xlogp3: none
  • Superficie del Polo topológico: 9.2A^2

Propiedades experimentales

  • Color / forma: 无色至灰黄色粉末。
  • Denso: 0.9600
  • Punto de fusión: No data available
  • Punto de ebullición: 271.1 ℃ at 760 mmHg
  • Punto de inflamación: >110℃(230℉)
  • índice de refracción: 1.527
  • PSA: 9.23000
  • Logp: 3.23690
  • Disolución: 不能溶于水。

1-Eth-1-ynyl-4-(pentyloxy)benzene Información de Seguridad

  • Palabra de señal:Warning
  • Instrucciones de peligro: H302
  • Declaración de advertencia: P264; P270; P301+P312+P330; P501
  • Código de categoría de peligro: 22
  • Instrucciones de Seguridad: S24/25
  • Señalización de mercancías peligrosas: Xn
  • Condiciones de almacenamiento:Store at room temperature

1-Eth-1-ynyl-4-(pentyloxy)benzene Datos Aduaneros

  • Código HS:2909309090
  • Datos Aduaneros:

    中国海关编码:

    2909309090

    概述:

    2909309090 其他芳香醚及其卤化衍生物、磺化、硝化衍生物(包括亚硝化衍生物)。监管条件:无。增值税率:17.0%。退税率:9.0%。最惠国关税:5.5%。普通关税:30.0%

    申报要素:

    品名, 成分含量, 用途

    Summary:

    2909309090 other aromatic ethers and their halogenated, sulphonated, nitrated or nitrosated derivatives VAT:17.0% Tax rebate rate:9.0% Supervision conditions:none MFN tariff:5.5% General tariff:30.0%

1-Eth-1-ynyl-4-(pentyloxy)benzene PrecioMás >>

Clasificación relacionada No. Product Name Cas No. Pureza Especificaciones Precio Tiempo de actualización Informe
SHANG HAI XIAN DING Biotechnology Co., Ltd.
NO540-25g
1-Eth-1-ynyl-4-(pentyloxy)benzene
79887-16-4 98%
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718.0CNY 2021-08-04
SHANG HAI XIAN DING Biotechnology Co., Ltd.
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SHANG HAI XIAN DING Biotechnology Co., Ltd.
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SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd.
P814935-5g
4-n-Pentyloxyphenylacetylene
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213.30 2021-05-17
Fluorochem
228065-1g
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£25.00 2022-02-28
Fluorochem
228065-5g
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£76.00 2022-02-28
Fluorochem
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£300.00 2022-02-28
Fluorochem
228065-100g
1-Eth-1-ynyl-4-(pentyloxy)benzene
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£850.00 2022-02-28
TRC
E932350-10mg
1-Eth-1-ynyl-4-(pentyloxy)benzene
79887-16-4
10mg
$ 50.00 2022-06-05
TRC
E932350-50mg
1-Eth-1-ynyl-4-(pentyloxy)benzene
79887-16-4
50mg
$ 65.00 2022-06-05

1-Eth-1-ynyl-4-(pentyloxy)benzene Métodos de producción

Métodos de producción 1

Condiciones de reacción
1.1 Reagents: Potassium fluoride Solvents: Dimethylformamide ,  Water ;  1 h, rt
Referencia
A facile synthesis of a room-temperature chiral discotic nematic liquid crystal based on pentaalkynylbenzene core
Yu, Huanan ; et al, Liquid Crystals, 2021, 48(12), 1750-1757

Métodos de producción 2

Condiciones de reacción
1.1 Reagents: Butyllithium ,  Hexane Solvents: Tetrahydrofuran ;  30 min, -78 °C; 1.5 h, -78 °C
1.2 Reagents: Ammonium chloride Solvents: Water
Referencia
A concise synthesis of isoxazole-based side chain of Micafungin
Rao, Pallavi; et al, Synthetic Communications, 2019, 49(17), 2180-2187

Métodos de producción 3

Condiciones de reacción
1.1 Reagents: Tetrabutylammonium fluoride Solvents: Tetrahydrofuran ;  2 h, rt
Referencia
Highly ordered smectic structures of disc-rod luminescent liquid crystals: the role of the tolane group
Liu, Yurong; et al, Journal of Materials Chemistry C: Materials for Optical and Electronic Devices, 2021, 9(10), 3555-3561

Métodos de producción 4

Condiciones de reacción
1.1 Reagents: Potassium carbonate Solvents: Methanol ;  4 h, rt
Referencia
Development of Novel Solid-State Light-Emitting Materials Based on Pentafluorinated Tolane Fluorophores
Yamada, Shigeyuki ; et al, ACS Omega, 2018, 3(8), 9105-9113

Métodos de producción 5

Condiciones de reacción
1.1 Reagents: Triethylamine ,  Cuprous iodide Catalysts: Dichlorobis(triphenylphosphine)palladium ;  4 h, 50 °C; 50 °C → rt
1.2 Solvents: Hexane ;  rt
1.3 Reagents: Sodium hydroxide Solvents: Methanol ;  4 h, rt
1.4 Reagents: Sodium bicarbonate Solvents: Water ;  rt
Referencia
Ordering of apolar and polar solutes in nematic solvents
Dingemans, T.; et al, Journal of Chemical Physics, 2003, 118(15), 7046-7061

Métodos de producción 6

Condiciones de reacción
1.1 Reagents: Triethylamine Catalysts: Cuprous iodide ,  Dichlorobis(triphenylphosphine)palladium Solvents: Tetrahydrofuran ;  rt; overnight, 60 °C
1.2 Reagents: Ammonium chloride Solvents: Water
2.1 Reagents: Tetrabutylammonium fluoride Solvents: Tetrahydrofuran ;  2 h, rt
Referencia
Highly ordered smectic structures of disc-rod luminescent liquid crystals: the role of the tolane group
Liu, Yurong; et al, Journal of Materials Chemistry C: Materials for Optical and Electronic Devices, 2021, 9(10), 3555-3561

Métodos de producción 7

Condiciones de reacción
1.1 Reagents: Triethylamine Catalysts: Cuprous iodide ,  Dichlorobis(triphenylphosphine)palladium ;  30 min, rt
1.2 3.5 h, rt
2.1 Reagents: Potassium fluoride Solvents: Dimethylformamide ,  Water ;  1 h, rt
Referencia
A facile synthesis of a room-temperature chiral discotic nematic liquid crystal based on pentaalkynylbenzene core
Yu, Huanan ; et al, Liquid Crystals, 2021, 48(12), 1750-1757

Métodos de producción 8

Condiciones de reacción
1.1 Reagents: Triethylamine Catalysts: Cuprous iodide ,  Dichlorobis(triphenylphosphine)palladium ;  18 h, 100 °C
2.1 Reagents: Potassium carbonate Solvents: Methanol ;  4 h, rt
Referencia
Development of Novel Solid-State Light-Emitting Materials Based on Pentafluorinated Tolane Fluorophores
Yamada, Shigeyuki ; et al, ACS Omega, 2018, 3(8), 9105-9113

Métodos de producción 9

Condiciones de reacción
1.1 Reagents: Triethylamine Catalysts: Cuprous iodide ,  Dichlorobis(triphenylphosphine)palladium ;  12 h, 70 °C
2.1 Reagents: Potassium carbonate Solvents: Methanol ;  3 h, rt
Referencia
Cleavage of the Carbon-Carbon Triple Bonds of Arylacetylenes for the Synthesis of Arylnitriles without a Metal Catalyst
Lin, Yuanguang; et al, European Journal of Organic Chemistry, 2016, 2016(18), 3056-3059

Métodos de producción 10

Condiciones de reacción
1.1 Reagents: Triethylamine Catalysts: Cuprous iodide ,  Dichlorobis(triphenylphosphine)palladium Solvents: Tetrahydrofuran ;  rt; 24 h, rt
2.1 Reagents: Potassium carbonate Solvents: Methanol ;  3 h, rt
Referencia
Aerobic Oxynitration of Alkynes with tBuONO and TEMPO
Dutta, Uttam; et al, Organic Letters, 2014, 16(24), 6302-6305

Métodos de producción 11

Condiciones de reacción
1.1 Reagents: Hydrochloric acid Solvents: Water ;  -5 °C
1.2 Reagents: Sodium nitrite Solvents: Water ;  -5 °C; 30 min, 0 °C
1.3 Reagents: Potassium iodide Solvents: Water ;  overnight, 0 - 5 °C
1.4 Solvents: Diethyl ether
1.5 Reagents: Sodium hydroxide ,  Sodium pyrosulfite Solvents: Water
2.1 Reagents: Triethylamine ,  Cuprous iodide Catalysts: Dichlorobis(triphenylphosphine)palladium ;  4 h, 50 °C; 50 °C → rt
2.2 Solvents: Hexane ;  rt
2.3 Reagents: Sodium hydroxide Solvents: Methanol ;  4 h, rt
2.4 Reagents: Sodium bicarbonate Solvents: Water ;  rt
Referencia
Ordering of apolar and polar solutes in nematic solvents
Dingemans, T.; et al, Journal of Chemical Physics, 2003, 118(15), 7046-7061

Métodos de producción 12

Condiciones de reacción
1.1 Reagents: Triphenylphosphine Solvents: Dichloromethane ;  30 min, 0 °C; 10 min, 0 °C
1.2 Solvents: Dichloromethane ;  10 min, 0 °C; 2 h, 0 °C
1.3 Solvents: Water
2.1 Reagents: Butyllithium ,  Hexane Solvents: Tetrahydrofuran ;  30 min, -78 °C; 1.5 h, -78 °C
2.2 Reagents: Ammonium chloride Solvents: Water
Referencia
A concise synthesis of isoxazole-based side chain of Micafungin
Rao, Pallavi; et al, Synthetic Communications, 2019, 49(17), 2180-2187

Métodos de producción 13

Condiciones de reacción
1.1 Reagents: Potassium carbonate Solvents: Acetone ;  20 min, rt; rt → 60 °C; 24 h, 60 - 70 °C
2.1 Reagents: Triphenylphosphine Solvents: Dichloromethane ;  30 min, 0 °C; 10 min, 0 °C
2.2 Solvents: Dichloromethane ;  10 min, 0 °C; 2 h, 0 °C
2.3 Solvents: Water
3.1 Reagents: Butyllithium ,  Hexane Solvents: Tetrahydrofuran ;  30 min, -78 °C; 1.5 h, -78 °C
3.2 Reagents: Ammonium chloride Solvents: Water
Referencia
A concise synthesis of isoxazole-based side chain of Micafungin
Rao, Pallavi; et al, Synthetic Communications, 2019, 49(17), 2180-2187

Métodos de producción 14

Condiciones de reacción
1.1 Reagents: Potassium hydroxide Solvents: Acetone ;  24 h, reflux
2.1 Reagents: Triethylamine Catalysts: Cuprous iodide ,  Dichlorobis(triphenylphosphine)palladium Solvents: Tetrahydrofuran ;  rt; overnight, 60 °C
2.2 Reagents: Ammonium chloride Solvents: Water
3.1 Reagents: Tetrabutylammonium fluoride Solvents: Tetrahydrofuran ;  2 h, rt
Referencia
Highly ordered smectic structures of disc-rod luminescent liquid crystals: the role of the tolane group
Liu, Yurong; et al, Journal of Materials Chemistry C: Materials for Optical and Electronic Devices, 2021, 9(10), 3555-3561

Métodos de producción 15

Condiciones de reacción
1.1 Reagents: Potassium carbonate Solvents: Methyl ethyl ketone ;  16 h, 95 °C
2.1 Reagents: Triethylamine Catalysts: Cuprous iodide ,  Dichlorobis(triphenylphosphine)palladium ;  30 min, rt
2.2 3.5 h, rt
3.1 Reagents: Potassium fluoride Solvents: Dimethylformamide ,  Water ;  1 h, rt
Referencia
A facile synthesis of a room-temperature chiral discotic nematic liquid crystal based on pentaalkynylbenzene core
Yu, Huanan ; et al, Liquid Crystals, 2021, 48(12), 1750-1757

Métodos de producción 16

Condiciones de reacción
1.1 Reagents: Potassium carbonate Solvents: Methyl ethyl ketone ;  85 °C
2.1 Reagents: Triethylamine Catalysts: Cupric acetate ,  Palladium chloride ;  30 min, rt; overnight, 80 °C
3.1 Reagents: Potassium carbonate Solvents: Methanol ;  4 h, rt
Referencia
Synthesis of Some Novel Aromatic Alkynyl Silanes: Mesomorphic Characterization of Ethynyl-Substituted Rod-Shaped Molecules
Srinivasa, H. T.; et al, Molecular Crystals and Liquid Crystals, 2014, 588(1), 17-27

1-Eth-1-ynyl-4-(pentyloxy)benzene Raw materials

1-Eth-1-ynyl-4-(pentyloxy)benzene Preparation Products

1-Eth-1-ynyl-4-(pentyloxy)benzene Proveedores

Amadis Chemical Company Limited
Miembros de la medalla de oro
Audited Supplier Proveedores auditados
(CAS:79887-16-4)1-Eth-1-ynyl-4-(pentyloxy)benzene
Número de pedido:A852240
Estado del inventario:in Stock
Cantidad:100g
Pureza:99%
Información sobre precios actualizada por última vez:Friday, 30 August 2024 07:39
Precio ($):455.0
Correo electrónico:sales@amadischem.com
Proveedores recomendados
Amadis Chemical Company Limited
(CAS:79887-16-4)1-Eth-1-ynyl-4-(pentyloxy)benzene
A852240
Pureza:99%
Cantidad:100g
Precio ($):455.0